2,3-Cyclopentenopyridin

Übersicht

Beschreibung

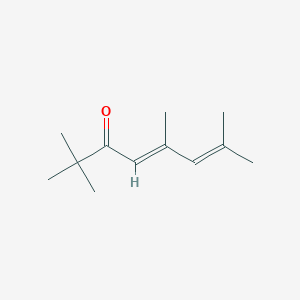

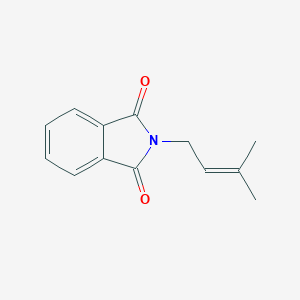

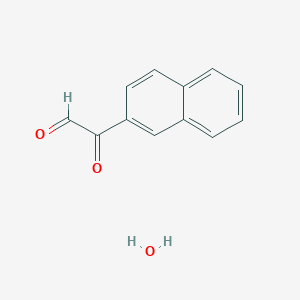

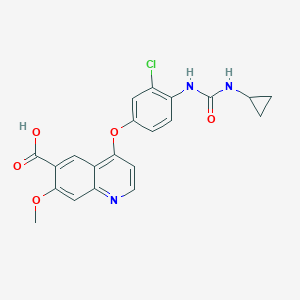

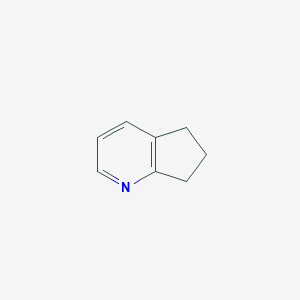

6,7-Dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound with the molecular formula C8H9N. It is a structural fragment of various alkaloids and exhibits a wide spectrum of biological activities.

Wissenschaftliche Forschungsanwendungen

6,7-Dihydro-5H-cyclopenta[b]pyridine has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

2,3-Cyclopentenopyridine, also known as Pyrindan or 6,7-Dihydro-5H-cyclopenta[b]pyridine, is a pyridine derivative It is known to be present in the side chain of cefpirome (hr 810), a new cephalosporin . Cephalosporins are a class of antibiotics and their primary targets are bacterial cell walls. They inhibit the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell death .

Mode of Action

As a component of cefpirome, it may contribute to the antibiotic’s ability to inhibit bacterial cell wall synthesis .

Biochemical Pathways

As a part of cefpirome, it may be involved in the pathway related to bacterial cell wall synthesis .

Result of Action

As a component of cefpirome, it may contribute to the antibiotic’s bactericidal effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridine involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst .

Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This method leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives through a series of reactions including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .

Industrial Production Methods

In industrial settings, the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine can be achieved through a practical and efficient route that employs commercially available cyclopentanone and benzylamine as raw materials. This method involves nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination under mild reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dihydro-5H-cyclopenta[b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25°C in H2O.

Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride.

Major Products Formed

Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.

Substitution: Various thioesters and cyclopenta[b]pyridine derivatives.

Vergleich Mit ähnlichen Verbindungen

6,7-Dihydro-5H-cyclopenta[b]pyridine can be compared with other similar compounds such as:

2,3-Cyclopentenopyridine: Another heterocyclic compound with similar structural features.

Cyclopenta[b]thieno[3,2-e]pyridines: Compounds that share the cyclopenta[b]pyridine core but with different substituents.

The uniqueness of 6,7-dihydro-5H-cyclopenta[b]pyridine lies in its diverse biological activities and its role as a key intermediate in the synthesis of important pharmaceuticals .

Eigenschaften

IUPAC Name |

6,7-dihydro-5H-cyclopenta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-7-4-2-6-9-8(7)5-1/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNSYSYRLQDHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201446 | |

| Record name | 6,7-Dihydro-5H-cyclopenta(b)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown liquid; [Aldrich MSDS] | |

| Record name | 2,3-Cyclopentenopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

533-37-9 | |

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dihydro-5H-cyclopenta(b)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dihydro-5H-cyclopenta(b)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRINDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Z19A103W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,3-Cyclopentenopyridine?

A1: The molecular formula of 2,3-Cyclopentenopyridine is C8H9N, and its molecular weight is 119.16 g/mol. []

Q2: What are the key spectroscopic characteristics of 2,3-Cyclopentenopyridine?

A2: Key spectroscopic data include: * 1H NMR: Helps determine the structure of the synthesized compounds, including cefpirome. [, ]* 13C NMR: Used in conjunction with 1H NMR to confirm the structure of synthesized derivatives. []* Infrared (IR) spectroscopy: Employed to confirm the structure of the final product, cefpirome sulfate. []* Raman spectroscopy: Used alongside ab initio and DFT calculations to study the structure and assign vibrational frequencies. []* Mass spectrometry (MS): Essential for confirming the structure of both the final compound and intermediates. [, , ]

Q3: What is 2,3-Cyclopentenopyridine primarily used for?

A3: It is a crucial building block for synthesizing cefpirome, a fourth-generation cephalosporin antibiotic. [, , , , ]

Q4: What are some of the synthetic routes to produce 2,3-Cyclopentenopyridine?

A4: Several methods exist, including:* Reaction of cyclopentanone and propargylamine: This classic approach offers moderate yields. []* Heterogeneous catalytic synthesis: Utilizing acrolein, cyclopentanone, and ammonia over a fixed bed reactor. []* Intramolecular Diels-Alder reactions: Employing 3-(ω-alkynyl)-1,2,4-triazines offers a complementary approach to intermolecular reactions. [, ]

Q5: What is a notable application of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives?

A5: These derivatives show promise as inhibitor films for protecting steel alloys against corrosion. Their effectiveness has been investigated using electrochemical measurements and surface morphology analyses. []

Q6: How can 2,3-Cyclopentenopyridine analogues be converted to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues?

A6: A direct oxidation method utilizes Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water at room temperature. This method exhibits high yield and chemoselectivity. []

Q7: What are some alternative applications of pyrindane derivatives?

A7: Pyrindane derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. []

Q8: How does modifying the structure of 2,3-Cyclopentenopyridine derivatives affect their activity?

A8: Structural modifications, particularly introducing diverse substituents on the pyrindane ring, can significantly impact the biological activity, potency, and selectivity of these compounds. [, ]

Q9: Are there challenges in formulating 2,3-Cyclopentenopyridine derivatives?

A9: Research is ongoing to develop effective formulation strategies for improving the stability, solubility, and bioavailability of these compounds, particularly those intended for pharmaceutical applications. []

Q10: What is the mechanism of action of cefpirome, a drug derived from 2,3-Cyclopentenopyridine?

A10: Cefpirome, a fourth-generation cephalosporin, acts by inhibiting bacterial cell wall synthesis. Its 2,3-Cyclopentenopyridine moiety contributes to its broad-spectrum antibacterial activity. [, ]

Q11: How does the antimicrobial activity of cefpirome compare to other cephalosporins?

A11: Cefpirome demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It shows significant potency against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). [, ]

Q12: Have there been in vivo studies on the effectiveness of cefpirome?

A12: Yes, cefpirome has been tested in various animal models of infection, demonstrating therapeutic efficacy against systemic and local infections caused by a range of bacteria. []

Q13: How is computational chemistry being used in research related to 2,3-Cyclopentenopyridine?

A13: Computational techniques, such as DFT calculations and Monte Carlo simulations, are employed to understand the structure, properties, and interactions of 2,3-Cyclopentenopyridine and its derivatives. These methods help predict the behavior of these compounds in various environments and guide the design of novel derivatives with improved characteristics. [, ]

Q14: What analytical techniques are commonly used to characterize and quantify 2,3-Cyclopentenopyridine and its derivatives?

A14: A variety of analytical techniques are employed, including:* High-performance liquid chromatography (HPLC): Used to determine the purity of synthesized cefpirome sulfate and to analyze related substances. [, ]* Gas chromatography (GC): A sensitive method for quantifying 2,3-Cyclopentenopyridine, useful for quality control purposes. [, ]* X-ray crystallography: Provides detailed structural information about 2,3-Cyclopentenopyridine derivatives and aids in understanding their interactions with other molecules. [, , ]

Q15: Are there any environmental concerns associated with 2,3-Cyclopentenopyridine?

A15: While specific information on the environmental impact of 2,3-Cyclopentenopyridine is limited in the provided research, it is crucial to consider potential ecotoxicological effects and implement appropriate waste management strategies during its synthesis and application. []

Q16: What are some areas of ongoing and future research related to 2,3-Cyclopentenopyridine?

A16: Research continues to explore:* New synthetic approaches: Developing efficient and environmentally friendly methods for synthesizing 2,3-Cyclopentenopyridine and its derivatives. [, ]* Novel applications: Investigating the potential of 2,3-Cyclopentenopyridine derivatives in areas such as material science, catalysis, and drug development beyond its current use in cefpirome synthesis. [, ]* Structure-activity relationships: Further understanding how structural modifications impact the biological and physicochemical properties of 2,3-Cyclopentenopyridine derivatives to guide the design of new compounds with tailored properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.